(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate
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Overview
Description
(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 5-position of the oxazole ring and a 2,2-dimethylpropanoate ester group attached to the oxazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with an oxazole-forming reagent. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the oxazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide, at moderate temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like ether or tetrahydrofuran.
Major Products
Substitution Reactions: Products include various substituted oxazoles, depending on the nucleophile used.
Oxidation Reactions: Products include oxazole derivatives with additional oxygen-containing functional groups.
Reduction Reactions: The major product is the corresponding alcohol derivative.
Scientific Research Applications
(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with tailored properties.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The oxazole ring provides a rigid framework that helps in maintaining the compound’s structural integrity and facilitates its interaction with the target molecules. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate
- (5-fluoro-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate
- (5-iodo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate
Uniqueness
(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable scaffold for designing new molecules with specific properties.
Properties
IUPAC Name |
(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)8(12)13-5-7-11-4-6(10)14-7/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKMRNHZJGZCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=NC=C(O1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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